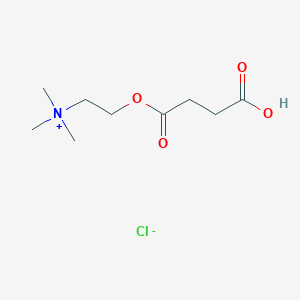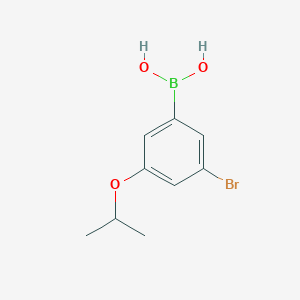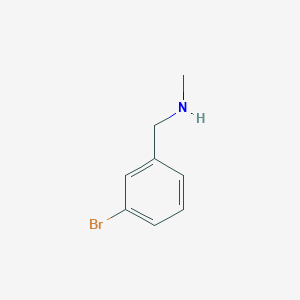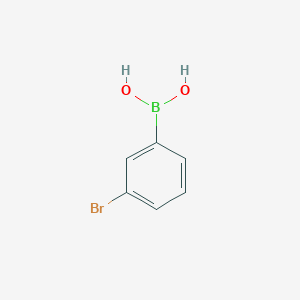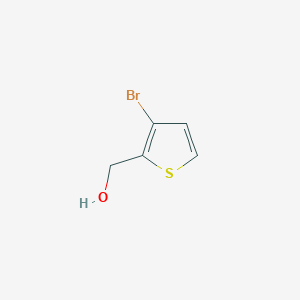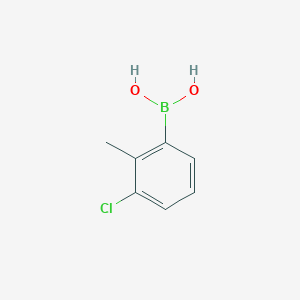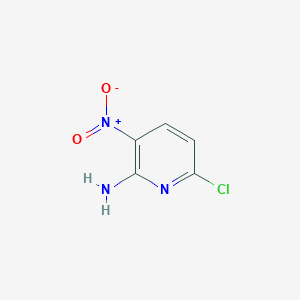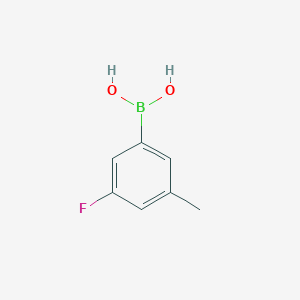
(3-Fluoro-5-Methylphenyl)Boronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-5-Methylphenyl)Boronic Acid is an important intermediate in organic synthesis, particularly in the Suzuki aryl-coupling reactions to synthesize olefins, styrene, and biphenyl derivatives. These compounds are significant in the synthesis of various natural products and organic materials .
Synthesis Analysis
The synthesis of (3-Fluoro-5-Methylphenyl)Boronic Acid involves a two-step reaction process. Initially, an organic lithium reagent is used to synthesize the boronic acid, followed by an oxidation reaction to obtain the target product with a total yield of 75.5%. This method is noted for its simplicity, cost-effectiveness, and suitability for industrial production .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives, including those with fluorine substitutions, is characterized by the presence of a boronic B(OH)2 moiety. The structure and properties of these compounds are often investigated using techniques such as X-ray crystallography, NMR, and ab initio calculations. For instance, the crystal structure of tetrafluoro-1,2-phenylenediboronic acid revealed a strong intermolecular hydrogen bonding involving a coordinated water molecule, indicating the presence of an oxonium ion .
Chemical Reactions Analysis
Boronic acids, including fluorinated derivatives, are widely used in various chemical reactions. They are essential in Suzuki cross-coupling reactions, Petasis reactions, asymmetric synthesis of amino acids, and more. The presence of fluorine can influence the acidity and reactivity of these compounds, as seen in the study of fluorinated 1,2-phenylenediboronic acids . Additionally, the halodeboronation of aryl boronic acids has been demonstrated to be a versatile transformation, as shown in the synthesis of 2-bromo-3-fluorobenzonitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of (3-Fluoro-5-Methylphenyl)Boronic Acid and related compounds are influenced by their molecular structure. For example, the acidity constant, thermal behavior, and NMR characterization of 1,3-phenylenediboronic acid were investigated, revealing a two-step acid-base equilibrium with different pKa values and typical dehydration reactions . The influence of fluorination on the acidity and structural behavior of boronic acids has been highlighted, with fluorination improving the stability of cyclic semianhydrides .
Wissenschaftliche Forschungsanwendungen
One general application of organoboron compounds is in the Suzuki-Miyaura coupling reaction . This is a type of carbon-carbon bond forming reaction that is widely used in organic chemistry. The organoboron reagent, in this case, could be “(3-Fluoro-5-Methylphenyl)Boronic Acid”. The reaction involves the coupling of the organoboron compound with an organic halide in the presence of a palladium catalyst .
Safety And Hazards
“(3-Fluoro-5-Methylphenyl)Boronic Acid” is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
(3-fluoro-5-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,10-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPLHUGOUZKARP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598214 |
Source


|
| Record name | (3-Fluoro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-5-Methylphenyl)Boronic Acid | |
CAS RN |
850593-06-5 |
Source


|
| Record name | (3-Fluoro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-methylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


